
Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid” is a mixture of five distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industrial, medical, and scientific research applications due to their versatile chemical properties.
准备方法
Ethenyl Acetate: . This method has largely replaced the older acetylene route due to its efficiency and cost-effectiveness.
1-Ethenylpyrrolidin-2-one: . This compound is produced on a large scale for use in various applications, including pharmaceuticals and cosmetics.
Ethyl Prop-2-enoate: . This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.
Methyl 2-Methylprop-2-enoate: . This compound is a key monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enoic Acid: . This process involves the use of a catalyst and is carried out at high temperatures.
化学反应分析
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings . It can also undergo hydrolysis to produce acetic acid and ethylene.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone, which is used as a binder in pharmaceuticals . It can also react with iodine to form povidone-iodine, a common antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate undergoes polymerization to form poly(ethyl acrylate), which is used in paints and coatings . It can also undergo transesterification reactions to produce other acrylate esters.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymethyl methacrylate (PMMA), which is used in the production of acrylic glass . It can also undergo copolymerization with other monomers to produce various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent polymers . It can also undergo addition reactions with various nucleophiles to form different derivatives.
科学研究应用
Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used as a precursor in the production of polyvinyl alcohol.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one is used in the pharmaceutical industry as a binder in tablet formulations . It is also used in the production of povidone-iodine, a widely used antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers and copolymers for use in paints, coatings, and adhesives . It is also used as a reagent in the synthesis of various pharmaceutical intermediates.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymethyl methacrylate (PMMA), which is used in the manufacture of acrylic glass . It is also used in the production of various copolymers for use in coatings and adhesives.
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of polyacrylic acid, which is used in superabsorbent polymers for applications such as diapers and adult incontinence products . It is also used in the production of various acrylate esters.
作用机制
Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a free radical mechanism, where the vinyl group reacts with a radical initiator to form a polymer chain .
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one polymerizes through a free radical mechanism, forming polyvinylpyrrolidone . The polymer can form complexes with various drugs, enhancing their solubility and stability.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate polymerizes through a free radical mechanism, forming poly(ethyl acrylate) . The polymer can be used as a film-forming agent in coatings and adhesives.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate polymerizes through a free radical mechanism, forming polymethyl methacrylate (PMMA) . PMMA is used in the production of acrylic glass and various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid polymerizes through a free radical mechanism, forming polyacrylic acid . The polymer can absorb large amounts of water, making it useful in superabsorbent applications.
相似化合物的比较
Ethenyl Acetate: Similar compounds include ethyl acetate and butyl acetate, which are also esters of acetic acid. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
1-Ethenylpyrrolidin-2-one: Similar compounds include N-methylpyrrolidone and N-ethylpyrrolidone. 1-Ethenylpyrrolidin-2-one is unique due to its ability to form polyvinylpyrrolidone, which has numerous pharmaceutical applications .
Ethyl Prop-2-enoate: Similar compounds include methyl acrylate and butyl acrylate. Ethyl prop-2-enoate is unique due to its use in the production of poly(ethyl acrylate), which has specific applications in coatings and adhesives .
Methyl 2-Methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its use in the production of polymethyl methacrylate (PMMA), which is widely used in acrylic glass .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of polyacrylic acid, which has superabsorbent properties .
属性
CAS 编号 |
85721-79-5 |
|---|---|
分子式 |
C23H35NO9 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.2C5H8O2.C4H6O2.C3H4O2/c1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h2H,1,3-5H2;1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
InChI 键 |
RIYKVTSNSATVNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C.C=CC(=O)O.C=CN1CCCC1=O |
相关CAS编号 |
85721-79-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
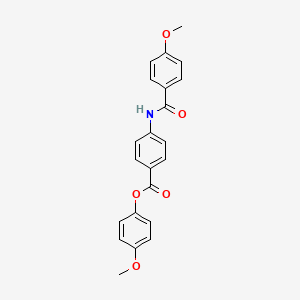

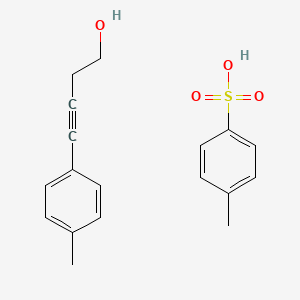
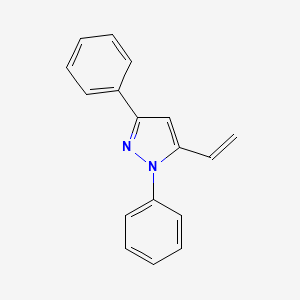
phosphanium perchlorate](/img/structure/B14403115.png)

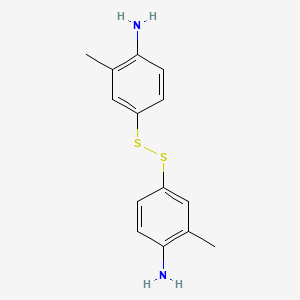
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)

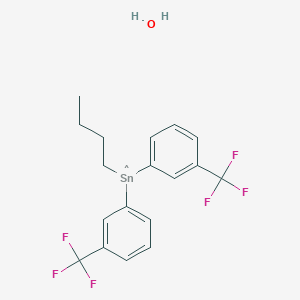
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
